2-(4-Phenoxyphenoxy)propan-1-ol
Description
Structural Features and Molecular Framework of 2-(4-Phenoxyphenoxy)propan-1-ol
The molecular structure of this compound is defined by a three-carbon propanol (B110389) chain with key substitutions that impart its distinct chemical properties. The core of the molecule is a propan-1-ol unit, meaning a primary alcohol. At the second carbon position (C2), a bulky 4-phenoxyphenoxy group is attached via an ether linkage. This substituent consists of two phenyl rings connected by an oxygen atom.
The presence of a chiral center at the C2 carbon, which is bonded to four different groups (a hydrogen atom, a methyl group, a hydroxymethyl group, and the phenoxyphenoxy group), means the compound can exist as two distinct stereoisomers: (R)-2-(4-phenoxyphenoxy)propan-1-ol and (S)-2-(4-phenoxyphenoxy)propan-1-ol. This chirality is a crucial feature, as the specific stereochemistry can be critical in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₅H₁₆O₃ | nih.gov |
| Molecular Weight | 244.28 g/mol | nih.gov |
| CAS Number | 134227-44-4 | nih.govchiralen.com |
| InChIKey | BBBKSJXFNNKBST-UHFFFAOYSA-N | nih.gov |
| SMILES | CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2 | nih.gov |
Significance of this compound as a Key Synthetic Intermediate
The utility of this compound in organic synthesis stems from its combination of a reactive primary alcohol group and a defined stereocenter, making it a valuable chiral precursor for more complex molecules.
In the synthesis of biologically active compounds, specific structural isomers are often required to ensure efficacy. It is crucial to distinguish this compound from its structural isomer, 1-(4-phenoxyphenoxy)propan-2-ol (CAS 57650-78-9). This latter compound, a secondary alcohol, is a well-documented key intermediate in the industrial production of Pyriproxyfen (B1678527), a widely used juvenile hormone analog insecticide. google.comgoogle.compatsnap.compatsnap.com The IUPAC name of Pyriproxyfen, 2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine, confirms its derivation from the propan-2-ol isomer. nih.gov
In contrast, the role of this compound as a direct intermediate in the synthesis of Pyriproxyfen or its analogs is not prominently featured in available scientific literature. While its structure is similar, its specific application for creating such biologically active pesticides has not been established to the same extent as its isomer.
The primary significance of this compound in synthesis lies in its application as a chiral building block. The synthesis of enantiomerically pure compounds is critical in materials science and pharmaceuticals, where one enantiomer may exhibit desired properties while the other is inactive or has different effects.
Research has demonstrated the use of a closely related precursor, (R)-2-(4-hydroxyphenoxy)propan-1-ol, in the synthesis of novel chiral liquid crystals. rsc.orgrsc.org These studies highlight the value of the (R)-configured propan-1-ol backbone in creating advanced materials with specific thermotropic behaviors. rsc.orgrsc.org The stability of the chiral center during synthesis is crucial for achieving materials with high optical purity. rsc.org
This underscores the potential of this compound enantiomers as synthons. By selecting either the (R) or (S) form, chemists can introduce a specific stereochemistry into a target molecule, a fundamental strategy in modern asymmetric synthesis. The general principle is further illustrated by patents for the synthesis of the (S)-enantiomer of its isomer, (S)-1-(4-phenoxyphenoxy)-2-propanol, which is specified as a useful intermediate for producing the corresponding (S)-configured pyridyloxy propyl ether, an analog of Pyriproxyfen. google.com
Overview of Research Trajectories and Gaps for this compound
Current research trajectories for this compound appear to diverge significantly from those of its more commercially prominent isomer. The research involving 1-(4-phenoxyphenoxy)propan-2-ol is heavily concentrated on optimizing synthetic routes for the agrochemical Pyriproxyfen. google.compatsnap.com
For this compound, the documented research points more towards the field of materials science, particularly in leveraging its chiral structure for the development of liquid crystals via related precursors. rsc.orgrsc.org
A notable research gap exists in the exploration of this compound as a precursor for novel, biologically active molecules in its own right. There is a lack of extensive studies on its unique biological activities or its potential application in synthesizing new pharmaceutical or agrochemical compounds distinct from those derived from its isomer. Furthermore, comparative studies on the synthetic utility and potential advantages of the primary alcohol (propan-1-ol) versus the secondary alcohol (propan-2-ol) isomer in various applications are not widely available. This leaves an open field for future investigation into the untapped potential of this specific chiral intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBKSJXFNNKBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431215 | |
| Record name | 2-(4-phenoxyphenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134227-44-4 | |
| Record name | 2-(4-phenoxyphenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenoxyphenoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Phenoxyphenoxy Propan 1 Ol: Advancements and Optimization
Classical Chemical Synthesis Approaches
The most established method for synthesizing 2-(4-phenoxyphenoxy)propan-1-ol involves the direct reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide. This approach is valued for its atom economy and straightforward nature. However, the reaction's efficiency and the purity of the final product are highly dependent on the careful control of various parameters.
Reaction of 4-Phenoxyphenol with Propylene Oxide
This synthesis is typically conducted in the presence of a basic catalyst, which facilitates the reaction between the phenolic hydroxyl group and the epoxide ring of propylene oxide. The primary challenge in this synthesis is to control the regioselectivity of the epoxide ring-opening to favor the formation of the desired secondary alcohol, this compound, over its primary alcohol isomer, 1-(4-phenoxyphenoxy)propan-2-ol.
The conditions under which the reaction of 4-phenoxyphenol and propylene oxide is carried out are critical for maximizing the yield and selectivity of the desired product.
Temperature: The reaction temperature is a key factor influencing the reaction rate and the formation of byproducts. A broad temperature range from 25°C to 120°C has been explored, with a preferred temperature often cited around 80°C. nih.govgoogle.com Lower temperatures can lead to slower reaction rates, while excessively high temperatures may promote the formation of undesired isomers and other impurities.
Pressure: While the reaction can be performed at atmospheric pressure, pressures ranging from 0.5 to 800 atmospheres have also been reported in patent literature. The application of pressure can be particularly relevant when dealing with the low boiling point of propylene oxide (34°C) to maintain it in the liquid phase and increase its concentration in the reaction mixture, thereby enhancing the reaction rate.
Solvent Systems: The choice of solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates, which in turn affects the reaction's efficiency. A variety of solvents have been utilized, including:
Alcohols: Methanol, ethanol, propanol (B110389), and isopropanol (B130326) are commonly used. nih.gov They can also participate in the reaction to some extent if not carefully controlled.
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), acetone, and ethyl acetate (B1210297) are effective in dissolving the reactants. nih.gov
Halogenated Solvents: Methylene (B1212753) dichloride and toluene (B28343) have been employed. nih.gov
Ethers: Tetrahydrofuran (B95107) (THF) is another suitable solvent. nih.gov
Water: The reaction can also be carried out in water or in a mixture of water and an organic solvent. nih.gov
The selection of the solvent system is often a compromise between reactant solubility, reaction rate, and ease of product separation.
| Parameter | Reported Range/Examples | Source(s) |
|---|---|---|
| Temperature | 25°C - 120°C (80°C preferred) | nih.govgoogle.com |
| Pressure | 0.5 - 800 atm | |
| Solvent Systems | Methanol, Ethanol, Propanol, Isopropanol, Water, DMF, Acetone, Ethyl Acetate, Methylene Dichloride, Toluene, THF | nih.gov |
The presence of a base is essential to deprotonate the weakly acidic hydroxyl group of 4-phenoxyphenol, forming a more nucleophilic phenoxide ion that can readily attack the propylene oxide ring. A variety of basic catalysts and acid-binding agents have been investigated to optimize this reaction.
Inorganic Bases:
Alkali Metal Hydroxides: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are widely used due to their low cost and effectiveness. nih.gov They can be used as aqueous solutions or in solid form.
Alkali Metal Carbonates: Sodium carbonate and potassium carbonate are also employed as milder bases. nih.gov
Organic Bases:
Amines: Tertiary amines such as triethylamine (B128534) and pyridine (B92270) are utilized as catalysts. Pyridine, in particular, has been noted for its effectiveness. nih.gov
Alkoxides: Sodium methylate and sodium ethylate are strong bases that can drive the reaction efficiently. nih.gov
Tetrabutylammonium Hydroxide (TBAH): This quaternary ammonium (B1175870) hydroxide acts as a phase-transfer catalyst. In a two-phase system (e.g., aqueous NaOH and an organic solvent), TBAH can transport the hydroxide ion into the organic phase, facilitating the deprotonation of the phenol (B47542) and subsequent reaction with propylene oxide. nih.gov The use of phase-transfer catalysts can lead to faster reactions, higher yields, and fewer byproducts. dalalinstitute.comijirset.com
The choice of catalyst can significantly impact the selectivity of the reaction, with the goal being to minimize the formation of the undesired isomer. The molar ratio of the acid-binding agent to 4-phenoxyphenol is also a critical parameter, with ratios ranging from 10% to 150% being reported, and a 100% molar equivalent being preferable in some cases to drive the reaction to completion. nih.gov
| Catalyst Type | Examples | Key Characteristics | Source(s) |
|---|---|---|---|
| Inorganic Bases | Sodium Hydroxide, Potassium Hydroxide, Sodium Carbonate | Cost-effective and widely available. | nih.gov |
| Organic Bases | Triethylamine, Pyridine, Sodium Methylate, Sodium Ethylate | Offer good solubility in organic solvents. | nih.gov |
| Phase-Transfer Catalysts | Tetrabutylammonium Hydroxide (TBAH) | Facilitates reaction in two-phase systems, potentially increasing reaction rate and yield. | nih.govdalalinstitute.com |
The reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide. The mechanism can be described in the following steps:
Deprotonation: The basic catalyst removes the acidic proton from the hydroxyl group of 4-phenoxyphenol, generating a phenoxide anion. This anion is a much stronger nucleophile than the parent phenol.
Nucleophilic Attack: The newly formed phenoxide anion attacks one of the carbon atoms of the propylene oxide ring. This is an S(_N)2 reaction. Due to steric hindrance from the methyl group on propylene oxide, the nucleophilic attack preferentially occurs at the less substituted primary carbon atom.
Ring Opening: The attack of the phenoxide ion leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.
Protonation: The alkoxide intermediate is then protonated, typically by the solvent (if protic) or during the work-up step, to yield the final product, this compound.
This regioselective attack on the primary carbon is crucial for the synthesis of the desired isomer.
Alternative Synthetic Routes
To overcome some of the challenges associated with the classical approach, such as the formation of isomers, alternative synthetic methodologies have been developed.
An effective alternative for producing this compound, particularly when high optical purity is desired, involves the use of a sulfonic ester derivative. This method offers a pathway to the target molecule under mild conditions. google.com
In this approach, a suitable chiral sulfonic ester of a propanediol (B1597323) derivative is reacted with 4-phenoxyphenol in the presence of a base. The sulfonate group acts as an excellent leaving group, facilitating the nucleophilic substitution by the phenoxide ion.
A specific example involves the reaction of a chiral (R)-2-(methanesulfonyloxy)propyl-4-nitrobenzoate with 4-phenoxyphenol. In the presence of sodium hydroxide in methanol, this reaction can yield (S)-1-(4-phenoxyphenoxy)-2-propanol with a high optical purity of 99.4% e.e. google.com The reaction temperature for such syntheses is typically in the range of -20°C to 60°C. google.com
Other Reported Chemical Transformations for Direct Synthesis
The direct synthesis of this compound has been explored through various chemical routes. A common method involves the reaction of 4-phenoxyphenol with propylene oxide. google.com This reaction, however, can lead to a mixture of isomers, including the desired this compound and its structural isomer, 1-(4-phenoxyphenoxy)propan-2-ol. google.com The reaction is typically carried out in the presence of a base in a solvent such as water, an alcohol, or a mixture thereof. google.com
Another reported synthetic strategy involves the reaction of 4-phenoxyphenol with a 1-halo-2-propanol, such as 1-chloro-2-propanol, in the presence of a base. This method offers an alternative to the use of propylene oxide.
A distinct approach to a related structure, 2-[4-(1-methylpropoxy)phenoxy]ethanol, involves reacting 4-(1-methylpropoxy)phenol with ethylene (B1197577) carbonate in the presence of potassium carbonate and a solvent like N,N-dimethylformamide (DMF). prepchem.com While this synthesis yields a different final product, the fundamental reaction of a substituted phenol with a cyclic carbonate highlights a potential pathway that could be adapted for the synthesis of this compound.
Stereoselective Synthesis and Enantiomeric Resolution of this compound
The biological activity of many chiral compounds is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is of significant interest.
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. mdpi.com
Lipases are frequently employed for the kinetic resolution of racemic alcohols and their esters. Pseudomonas cepacia lipase (B570770) (PCL), now reclassified as Burkholderia cepacia lipase, has demonstrated good enantioselectivity toward primary alcohols. nih.govnih.gov This is typically achieved through the enantioselective hydrolysis of a racemic ester of the target alcohol or the enantioselective esterification of the racemic alcohol itself. In the case of primary alcohols like 2-phenoxy-1-propanol, a structurally related compound, PCL favors the (S)-enantiomer in the hydrolysis of its acetate ester. nih.gov
While direct studies on the resolution of this compound using Arthrobacter globiformis esterase are not detailed in the provided results, the use of various microorganisms, including species of Rhodococcus, has been reported for the stereospecific oxidation of related phenoxy-propanol structures to produce the corresponding R-enantiomer of the acid. googleapis.com This suggests that microbial esterases and oxidases are a promising avenue for producing enantiopure derivatives.
The stereoselectivity of enzymes like Pseudomonas cepacia lipase arises from the specific interactions between the substrate and the amino acid residues in the enzyme's active site. nih.gov For primary alcohols, the binding orientation within the active site dictates which enantiomer reacts faster. nih.gov
In the case of 2-phenoxy-1-propanol, modeling studies have suggested that the enantioselectivity of PCL is influenced by a hydrogen bond between the phenoxy oxygen of the substrate and the phenolic hydroxyl group of a tyrosine residue (Tyr29) in the enzyme's active site. nih.gov This interaction is proposed to slow the release of the (R)-alcohol, leading to the observed preference for the (S)-enantiomer. nih.gov Such mechanistic understanding is crucial for the rational design of improved biocatalysts. nih.govrsc.org
The efficiency and selectivity of biocatalytic resolutions are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and enzyme loading. For instance, in the kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase, the reaction was carried out at 30°C with a specific rotational speed to ensure adequate mixing. nih.gov The reaction times varied depending on the substrate's structure. nih.gov Similarly, the cultivation time of microorganisms prior to their use as biocatalysts can also be optimized, with typical cultivation periods ranging from 0.5 to 10 days. googleapis.com The choice of solvent is another critical factor; for example, tetrahydrofuran has been used as a solvent in the acylation of pyridyl alcohols with vinyl acetate as the acyl donor. nih.gov
Table 1: Factors in Biocatalytic Resolution
| Parameter | General Range/Value | Significance |
|---|---|---|
| Temperature | 30°C (example) | Affects enzyme activity and stability. nih.gov |
| Reaction Time | Varies (substrate-dependent) | Determines conversion and yield. nih.gov |
| Enzyme Loading | Optimized for each reaction | Impacts reaction rate. |
| Solvent | e.g., Tetrahydrofuran | Influences enzyme activity and substrate solubility. nih.gov |
| Acyl Donor | e.g., Vinyl acetate | Provides the acyl group for esterification. nih.gov |
In addition to biocatalytic methods, specific enantiomers can be synthesized using chiral reagents or starting from a chiral pool. For the synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol, a method has been reported that starts from (S)-propylene oxide. google.com This chiral epoxide reacts with 4-phenoxyphenol in the presence of a base to yield the desired (S)-enantiomer with high optical purity. google.com
Another strategy involves the use of a sulfonic ester of a chiral alcohol. For example, reacting a sulfonic ester compound with 4-phenoxyphenol in the presence of a base can produce (S)-1-(4-phenoxyphenoxy)-2-propanol with an optical purity generally exceeding 90%. google.com
While the specific synthesis of (S)-(+)-1-methyl-2-(4-phenoxyphenoxy)ethanol is not explicitly detailed in the search results as a direct chiral reagent-based synthesis, the principles of using chiral starting materials like chiral epoxides or chiral sulfonic esters are well-established for producing specific enantiomers of related compounds.
Diastereoselective Methods for Stereoisomer Control
While this compound itself only has enantiomers, the principles of diastereoselective synthesis are fundamental to achieving enantiomeric control. Enantioselective synthesis is often accomplished by creating a temporary diastereomeric relationship between the substrate and a chiral entity, such as a chiral auxiliary, catalyst, or reagent. This forces the reaction to proceed through diastereomeric transition states that have different energy levels, thereby favoring the formation of the lower-energy pathway and, ultimately, one enantiomer of the product.
Modern synthetic chemistry offers various strategies for stereocontrol that could be applied to this target molecule. For instance, asymmetric synthesis can involve the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral Lewis base component to create stereoenriched products. nih.gov Another advanced approach involves the use of chiral N-tert-butanesulfinyl imines as intermediates, which can direct the stereochemical outcome of nucleophilic additions. mdpi.com These methods rely on the formation of distinct diastereomeric intermediates or transition states to guide the creation of a specific stereocenter. mdpi.com
In the context of producing an enantiomer of this compound, a synthetic route would be designed to exploit these principles. For example, the reaction of a prochiral ketone precursor with a chiral reducing agent would proceed through two different diastereomeric transition states, leading to an excess of one of the alcohol enantiomers.
Achieving High Optical Purity in this compound Production
High optical purity is paramount for compounds where biological or chemical activity is stereospecific. In many phenoxy herbicides and related β-blocker pharmaceuticals, only one enantiomer exhibits the desired effect, while the other may be inactive or contribute to undesirable side effects. wikipedia.orgnih.gov For example, the herbicidal activity of Fenoprop (B104943), a related phenoxy compound, is found almost exclusively in its (2R)-isomer. wikipedia.org Similarly, the β-adrenergic blocking activity of propranolol (B1214883) resides primarily in the (S)-enantiomer. nih.gov Therefore, developing processes to produce this compound with high enantiomeric excess is a key objective for its efficient and effective use.
Two primary strategies are employed to obtain enantiomerically pure this compound: direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. A patented process describes the production of (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity. google.com The method involves reacting a sulfonic ester compound, derived from an alcohol, with 4-phenoxyphenol in the presence of a base. google.com The reaction is typically conducted in solvents like toluene, xylene, tetrahydrofuran, or N,N-dimethylformamide. google.com This process is an example of a direct synthesis pathway to an enantiomerically enriched product, bypassing the need to resolve a racemic mixture.
Chiral Resolution: This strategy involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. nih.gov While specific data for this compound is limited, the successful separation of the closely related compound 1-phenoxy-2-propanol (B149627) demonstrates the viability of this method for this class of molecules. daicelchiral.comdaicelchiral.com Chiral HPLC uses a stationary phase (the column) that is itself chiral, causing the two enantiomers to interact with it differently and thus elute from the column at different times, allowing for their separation.
| Parameter | Condition Set 1 daicelchiral.com | Condition Set 2 daicelchiral.com |
|---|---|---|
| Column | CHIRALPAK IH | CHIRALCEL OD-3R |
| Chromatographic Mode | Normal Phase | Reverse Phase |
| Mobile Phase | n-hexane / 2-propanol = 90 / 10 | water / acetonitrile (B52724) = 60 / 40 |
| Flow Rate (mL/min) | 1.0 | 3.0 |
| Detection | UV-VIS 220 nm | UV-VIS 254 nm |
| Resolution (Rs) | 2.76 | 3.43 |
The transition from a laboratory-scale synthesis to industrial production introduces critical considerations regarding cost, efficiency, safety, and waste reduction. For the chiral production of this compound, the scalability of the chosen synthetic route is crucial.
A key factor is the efficiency of the purification process. One patented method for synthesizing 1-(4-phenoxyphenyl)-2-propyl alcohol highlights a process with significant industrial potential. google.com It reports that after the reaction is complete, the product can be cooled and separated out, yielding a product with a purity of 97% or higher without the need for further refinement with organic solvents. google.com Eliminating a chromatography step, which can be time-consuming and require large volumes of solvent, represents a major advantage in terms of cost and environmental impact on an industrial scale.
The reaction conditions themselves must also be amenable to large-scale equipment. The synthesis of (S)-1-(4-phenoxyphenoxy)-2-propanol utilizes relatively common industrial solvents like toluene and tetrahydrofuran and operates within a moderate temperature range of -20°C to 60°C, which is manageable in standard industrial reactors. google.com
| Factor | Details from Published Methods | Industrial Relevance |
|---|---|---|
| Reaction Solvents | Toluene, xylene, hexane, tetrahydrofuran, N,N-dimethylformamide. google.com | Commonly available and utilized industrial solvents. |
| Reaction Temperature | -20°C to 60°C. google.com | Moderate temperature range, reducing energy costs and equipment demands. |
| Purification Method | Silica gel chromatography google.com or direct precipitation/cooling separation. google.com | Direct separation offers significant advantages in cost, time, and solvent waste for large-scale production. google.com |
| Achieved Purity | >97% without solvent refining. google.com | High purity without complex purification steps increases process efficiency and throughput. google.com |
Chemical Reactivity and Transformation Pathways of 2 4 Phenoxyphenoxy Propan 1 Ol
Oxidation Reactions
The primary alcohol group in 2-(4-phenoxyphenoxy)propan-1-ol is susceptible to oxidation, a common transformation for alcohols. libretexts.orglibretexts.org This process can yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions employed. libretexts.orgchemguide.co.uk
Formation of Corresponding Ketones or Carboxylic Acids
The oxidation of a primary alcohol like this compound initially forms an aldehyde. chemguide.co.uk If a mild oxidizing agent is used and the aldehyde is removed from the reaction mixture as it forms, it can be isolated as the primary product. chemguide.co.uk However, with stronger oxidizing agents and under conditions that allow the aldehyde to remain in the reaction environment, it will be further oxidized to a carboxylic acid. libretexts.orgchemguide.co.uk The secondary alcohol isomer, 1-(4-phenoxyphenoxy)propan-2-ol, would be oxidized to a ketone. libretexts.orgchemguide.co.uk
Specificity of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The choice of oxidizing agent is critical in determining the product of the oxidation of this compound.
Potassium permanganate (KMnO₄) is a strong oxidizing agent that typically oxidizes primary alcohols to carboxylic acids. khanacademy.org
Chromium trioxide (CrO₃) , often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is also a strong oxidizing agent that converts primary alcohols to carboxylic acids. khanacademy.org A milder version of chromic acid, Pyridinium chlorochromate (PCC), is suitable for stopping the oxidation at the aldehyde stage. libretexts.org
Dess-Martin periodinane (DMP) is another reagent that can be used for the oxidation of primary alcohols to aldehydes. libretexts.org
| Oxidizing Agent | Product from Primary Alcohol |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid khanacademy.org |
| Chromium Trioxide (CrO₃) / Jones Reagent | Carboxylic Acid khanacademy.org |
| Pyridinium Chlorochromate (PCC) | Aldehyde libretexts.org |
| Dess-Martin Periodinane (DMP) | Aldehyde libretexts.org |
Derivatization Reactions
The hydroxyl group of this compound is a key site for derivatization reactions, allowing for the synthesis of a variety of other compounds.
Esterification Pathways of the Primary Alcohol Group
Primary alcohols like this compound can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. The esterification of a similar compound, 1-methoxy-2-propanol, with acetic acid has been studied, highlighting the general reactivity of such propanol (B110389) derivatives. nih.gov
Etherification Reactions (e.g., with 2-Chloropyridine (B119429) to Form Pyriproxyfen)
A notable etherification reaction of the isomeric alcohol, 1-(4-phenoxyphenoxy)-2-propanol (B106007), is its reaction with 2-chloropyridine to produce the pesticide Pyriproxyfen (B1678527). google.comgoogle.com This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium hydroxide (B78521), which deprotonates the alcohol to form an alkoxide. google.com The resulting alkoxide then acts as a nucleophile, displacing the chloride from 2-chloropyridine in a Williamson ether synthesis. google.comgoogle.com This synthesis can be performed in various solvents, including ethers like dioxane or N-methylpyrrolidone. google.comgoogle.com The reaction temperature for this etherification is generally controlled between 60-160°C. google.comgoogle.com
Mechanistic Studies of Key Transformations
The synthesis of Pyriproxyfen from the isomeric 1-(4-phenoxyphenoxy)-2-propanol provides a well-documented example of the mechanistic pathways involved in the transformation of these types of molecules. The process begins with the deprotonation of the alcohol by a base, creating a more potent nucleophile. This alkoxide then attacks the electrophilic carbon atom of the C-Cl bond in 2-chloropyridine. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the pyridine (B92270) ring is activated towards nucleophilic attack. The chloride ion is subsequently expelled as a leaving group, resulting in the formation of the ether linkage and the final product, Pyriproxyfen. google.comgoogle.com
Elucidation of Reaction Intermediates and Transition States
Detailed experimental or computational data specifically identifying the reaction intermediates and transition states for the chemical transformations of this compound is currently unavailable. General chemical principles suggest that reactions involving the primary alcohol, such as oxidation, would likely proceed through an aldehyde intermediate. Further oxidation could lead to a carboxylic acid. Cleavage of the ether linkages would generate phenolic and propanediol-derived intermediates.
The characterization of fleeting transition states, which represent the highest energy point along a reaction coordinate, typically requires sophisticated computational chemistry studies or advanced spectroscopic techniques. Such investigations specific to this compound have not been reported in the reviewed literature.
Kinetic Studies of Chemical Transformations
Similarly, a thorough search did not yield any specific kinetic studies on the chemical transformations of this compound. Kinetic data, including reaction rates, rate constants, and the influence of factors such as temperature, pH, and catalysts, are crucial for understanding the stability and environmental fate of the compound. While general knowledge of alcohol and ether reactivity exists, the specific kinetic parameters for this molecule are undocumented.
For instance, the hydrolysis or photodegradation rates of this compound have not been quantified. Such data would be essential for predicting its persistence and potential transformation products in various environmental compartments.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2 4 Phenoxyphenoxy Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework. Through the analysis of chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular architecture can be assembled.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-(4-phenoxyphenoxy)propan-1-ol, the ¹H NMR spectrum is predicted to exhibit several distinct signals corresponding to the aromatic and aliphatic protons in the molecule.
The protons on the two phenyl rings will appear in the aromatic region (typically δ 6.8-7.4 ppm). The protons on the phenoxy group directly attached to the propanol (B110389) backbone will show a different chemical shift compared to the terminal phenoxy group due to their differing electronic environments. The protons of the propanol moiety—the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂OH) groups—will appear in the aliphatic region (typically δ 1.0-4.5 ppm). The hydroxyl (-OH) proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
The predicted splitting patterns, based on the n+1 rule, are key to confirming the structure. For instance, the methyl group's signal is expected to be a doublet, being split by the single adjacent methine proton. The methylene protons, being diastereotopic, may exhibit complex splitting patterns.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ (propanol) | ~1.2 | Doublet (d) | 3H |
| OH (alcohol) | Variable | Singlet (s, broad) | 1H |
| CH₂OH (propanol) | ~3.6-3.8 | Multiplet (m) | 2H |
| CH (propanol) | ~4.3-4.5 | Multiplet (m) | 1H |
| Aromatic H's | ~6.8-7.4 | Multiplet (m) | 9H |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, providing direct evidence of the carbon skeleton. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The spectrum will feature signals for the three aliphatic carbons of the propanol chain and the twelve aromatic carbons of the two phenyl rings. The carbons bonded to oxygen atoms (the CH-O and CH₂-O of the propanol group, and the C-O carbons of the ether linkages) will be deshielded and appear at higher chemical shifts (downfield).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aliphatic Carbons | |
| CH₃ | ~16-18 |
| CH₂OH | ~65-68 |
| CH-O | ~75-78 |
| Aromatic Carbons | |
| C-O (Ether) | ~150-160 |
| Other Aromatic C's | ~115-130 |
Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
To definitively establish the molecular structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show correlations between the methyl (CH₃) protons and the methine (CH) proton, and between the methine (CH) proton and the methylene (CH₂OH) protons. bldpharm.comharvard.edu This would confirm the propanol backbone's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. bldpharm.com Each proton signal is correlated to the carbon signal it is attached to. For example, the proton signal for the methyl group will show a cross-peak with the methyl carbon signal, confirming their direct bond. This is crucial for assigning the carbons of the propanol chain and the protonated carbons of the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). bldpharm.com This is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the methylene (CH₂OH) protons to the methine carbon (CH), and importantly, from the methine proton (CH) to the carbon of the phenoxy ring to which the propanol unit is attached. This confirms the connection point between the aliphatic chain and the aromatic ether system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For this compound, GC-MS serves two primary purposes.
First, it is an excellent method for assessing the purity of a sample. A pure compound should ideally yield a single peak in the gas chromatogram. The presence of multiple peaks would indicate impurities.
Second, the mass spectrum obtained for the peak corresponding to the compound provides a molecular fingerprint. Under electron ionization (EI), the molecule will fragment in a reproducible pattern. Analysis of these fragments can help confirm the structure. Expected fragmentation for this compound would likely involve:
Cleavage of the C-C bond between the CH and CH₂OH groups.
Loss of the terminal phenoxy group.
Fragmentation of the ether linkages.
The resulting fragmentation pattern provides corroborative evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound, the molecular formula is C₁₅H₁₆O₃.
The calculated exact mass for this formula is 244.109944368 Da. nih.gov HRMS analysis of a pure sample should yield a molecular ion peak with a mass-to-charge ratio that matches this theoretical value to within a very small tolerance (typically < 5 ppm). This high level of accuracy allows for the confident differentiation of compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum shows absorption bands corresponding to the different functional groups.
For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl group (-OH), the ether linkages (C-O-C), and the aromatic rings. The spectrum for the related isomer, 1-(4-phenoxyphenoxy)propan-2-ol, has been recorded using a potassium bromide (KBr) pellet technique, a common method for analyzing solid samples. nih.gov
The primary functional groups and their characteristic absorption bands expected in the IR spectrum of this compound are detailed below. libretexts.org
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3650 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C | C=C Stretch | 1600 & 1500 | Medium |
| Aryl Ether | C-O Stretch (Aryl-O) | 1270 - 1230 | Strong |
| Alcohol | C-O Stretch (Alkyl-O) | 1050 | Strong |
| Aromatic C-H | C-H Out-of-plane Bend | 900 - 675 | Strong |
This table presents generalized data for functional group analysis.
The broad and intense absorption in the 3650-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. libretexts.org The presence of two distinct ether linkages (an aryl ether and an alkyl ether) would be confirmed by strong C-O stretching bands. The aromatic nature of the two phenyl rings is confirmed by C=C stretching absorptions around 1600 and 1500 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of this compound, separating it from any starting materials, by-products, or degradation products, and for determining the ratio of its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile or thermally unstable compounds like this compound. The method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. scielo.br
For purity assessment, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The compound of interest is separated from more polar and less polar impurities. A UV detector is commonly used for detection, as the phenoxy-phenyl moiety provides strong UV absorbance. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A patent for the production of the (S)-enantiomer mentions the use of HPLC to confirm the purity of the final product. google.com
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 or C8, 5 µm particle size | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds from the column. |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of the separation. |
| Temperature | 25 - 40 °C | Ensures reproducible retention times. |
| Detection | UV at ~275 nm | Quantifies the compound based on UV absorbance. |
| Injection Volume | 5 - 20 µL | Introduces a precise amount of sample. |
This table outlines a general-purpose HPLC method for purity analysis.
Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases) for Enantiomeric Purity
Since this compound contains a chiral center at the second carbon of the propanol chain, it exists as a pair of enantiomers (R and S forms). Enantiomers have identical physical and chemical properties in an achiral environment but often exhibit different biological activities. Therefore, it is crucial to separate and quantify them.
Chiral chromatography, particularly HPLC with a Chiral Stationary Phase (CSP), is the most effective method for this purpose. nih.gov CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of racemic compounds, including those with structures similar to this compound. windows.netrsc.orgnih.gov
The separation of the enantiomers of (S)-1-(4-phenoxyphenoxy)-2-propanol by HPLC has been explicitly documented. google.com The choice of mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving optimal resolution between the enantiomeric peaks. windows.net The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com
| CSP Type | Common Trade Names | Mobile Phase System |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Normal Phase (Hexane/Isopropanol) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-2 | Normal Phase (Hexane/Ethanol) |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Polar Organic (Acetonitrile/Methanol) |
| Amylose tris[(S)-α-methylbenzylcarbamate] | Chiralpak AS-H | Normal or Reversed Phase |
This table provides examples of CSPs suitable for chiral separations.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. oiv.int While this compound itself may have limited volatility, GC is an excellent method for identifying and quantifying any volatile impurities that may be present in the sample. nih.gov Such impurities could include residual solvents from the synthesis and purification process (e.g., methanol, ethanol, hexane) or volatile by-products. researchgate.net
In GC, the sample is vaporized and injected into a column. Separation occurs as the analytes are carried by an inert gas (the mobile phase) and interact with the stationary phase lining the column. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds, while a Mass Spectrometer (MS) can be coupled to the GC (GC-MS) for definitive identification of the separated components. nih.govphenomenex.com Static headspace GC is a particularly useful variation for analyzing volatile impurities in a non-volatile matrix, as it involves sampling the vapor above the sample without injecting the main compound onto the column. nih.gov
| Parameter | Typical Condition | Purpose |
| Column | Capillary column (e.g., DB-5, HP-1) | Provides high-resolution separation of volatile analytes. |
| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry analytes through the column. |
| Injector Temperature | ~250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 50°C to 280°C) | Separates compounds based on their boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies (FID) or identifies (MS) the analytes. |
This table describes a standard GC method for analyzing volatile impurities.
Theoretical and Computational Investigations of 2 4 Phenoxyphenoxy Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, can elucidate characteristics ranging from molecular geometry to reactivity.
Density Functional Theory (DFT) is a prominent computational method used in quantum chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms and molecules. pku.edu.cn It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying relatively large molecules like 2-(4-Phenoxyphenoxy)propan-1-ol. pku.edu.cn
In a typical DFT study, the ground state electronic energy and density of the molecule are calculated. This process involves selecting an appropriate exchange-correlation functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-311++G(d,p)) that provides a mathematical description of the atomic orbitals. The geometry of the molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive.
Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (Hartree) | Energy (eV) |
| HOMO | -0.235 | -6.39 |
| LUMO | -0.041 | -1.12 |
| Energy Gap (ΔE) | 0.194 | 5.27 |
Note: This data is illustrative and represents the type of results a DFT calculation would yield.
Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field. It is a tensor quantity that reflects how easily the molecule's electron distribution can be shifted, influencing its intermolecular interactions, such as van der Waals forces.
Hypothetical Electronic Properties for this compound
| Property | Calculated Value | Units |
| Dipole Moment (μ) | ||
| μ_x | 1.25 | Debye |
| μ_y | -0.85 | Debye |
| μ_z | 0.40 | Debye |
| Total Dipole Moment | 1.57 | Debye |
| Polarizability (α) | ||
| α_xx | 185.3 | a.u. |
| α_yy | 160.1 | a.u. |
| α_zz | 145.8 | a.u. |
| Mean Polarizability | 163.7 | a.u. |
Note: This data is illustrative. The values represent the type of output generated by DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks.
Different colors on the MEP map represent different potential values. Typically, regions of negative potential (electron-rich), which are prone to electrophilic attack, are colored red. Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent regions of neutral or intermediate potential, respectively. nih.gov
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl (-OH) and ether (-O-) groups due to their high electronegativity and the presence of lone pairs of electrons. These would be the primary sites for interaction with electrophiles or for hydrogen bonding.
Positive Potential (Blue): Concentrated around the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic attack or deprotonation.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, solve the Schrödinger equation to provide highly accurate solutions for the electronic structure of molecules.
While more computationally demanding than DFT, ab initio methods are often used as a benchmark to validate results from less computationally expensive methods. For a molecule like this compound, high-accuracy single-point energy calculations using a method like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could be performed on the DFT-optimized geometry to obtain a "gold standard" energy value, providing a high degree of confidence in the computed properties.
Density Functional Theory (DFT) Studies for Ground State Analysis
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The molecule this compound has several rotatable bonds, including C-C and C-O bonds in its propanol (B110389) backbone and the bonds connecting the phenyl rings. These rotations give rise to various conformers, each with a distinct energy.
Computational methods can be used to explore the potential energy surface (PES) of the molecule. This is typically done by systematically rotating key dihedral angles and calculating the corresponding energy at each step. The results allow for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these minima.
The conformer with the lowest energy is the global minimum and represents the most stable and, therefore, most populated conformation of the molecule at equilibrium. Understanding the relative energies of different conformers is crucial as the molecular shape can significantly influence its physical properties and biological interactions.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | O-C-C-O: 65°, C-O-C-C: 175° | 0.00 | 75.3 |
| 2 | O-C-C-O: 180°, C-O-C-C: 178° | 1.52 | 8.5 |
| 3 | O-C-C-O: -68°, C-O-C-C: 85° | 2.10 | 3.9 |
| 4 | O-C-C-O: 66°, C-O-C-C: 88° | 2.15 | 3.6 |
Note: This data is illustrative. A full analysis would involve scanning multiple dihedral angles to map the complete energy landscape.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a crucial area of computational chemistry that elucidates the step-by-step mechanism of a chemical reaction. It involves mapping the potential energy surface of the reacting system to identify the most energetically favorable route from reactants to products. This process is vital for understanding reaction kinetics and for designing more efficient chemical syntheses or predicting degradation pathways.
A key element in reaction pathway modeling is the characterization of transition states. A transition state is a specific, high-energy configuration along the reaction coordinate that separates the reactants from the products. The energy of this transition state, known as the activation energy, determines the rate of the reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate and characterize the geometry and energy of these fleeting structures.
For a molecule like this compound, potential reactions of interest for such modeling could include its synthesis, oxidation, or degradation. For instance, studies on the degradation of phenoxyalkanoic acid herbicides have identified that microbial action often initiates the breakdown process. acs.org Theoretical modeling could simulate the initial enzymatic attack on the molecule, for example, at the ether linkage or the propanol group.
A relevant example of this type of investigation is the DFT study of the dehydration of 2-propanol, a structural component of the target molecule. arxiv.org Such studies calculate the energies of the reactants, products, and the transition states involved, providing a detailed thermodynamic and kinetic profile of the reaction. These calculations can explore different catalytic conditions, such as the presence of an acid catalyst, and determine the most likely reaction mechanism, which could be a concerted or a stepwise process. In some reactions involving similar structures, mechanisms such as a four-center transition state have been computationally explored to understand reaction selectivity.
Table 1: Illustrative Data from a Hypothetical Reaction Pathway Study
This table illustrates the type of data that would be generated from a reaction pathway analysis for a hypothetical reaction of this compound. The values are for illustrative purposes only.
| Species | Relative Energy (kJ/mol) | Key Geometric Parameter |
| Reactants | 0 | - |
| Transition State 1 | +120 | C-O bond length: 1.85 Å |
| Intermediate | -25 | Dihedral Angle: 175° |
| Transition State 2 | +85 | O-H bond length: 1.60 Å |
| Products | -90 | - |
Note: Data is hypothetical and for illustrative purposes.
Conceptual Density Functional Theory (CDFT) Studies for Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework that uses quantities derived from the electron density to predict and understand the chemical reactivity of molecules. nih.govfrontiersin.org Instead of relying solely on complex reaction pathway modeling, CDFT provides a set of "reactivity descriptors" that can offer a quicker, yet insightful, assessment of a molecule's potential behavior in chemical reactions. These studies are valuable for predicting how a molecule will interact with other reagents, such as electrophiles or nucleophiles.
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the molecule's tendency to lose electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as the Fukui function , pinpoint the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
Table 2: Representative CDFT Reactivity Descriptors for a Related Phenoxy Acid Herbicide
This table presents typical reactivity descriptors that would be calculated in a CDFT study, based on data for related phenoxyacetic acid compounds. researchgate.net
| Descriptor | Calculated Value | Interpretation |
| HOMO Energy | -7.2 eV | Relates to electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.4 eV | Indicates chemical stability |
| Chemical Potential (μ) | -4.0 eV | Tendency to exchange electrons |
| Chemical Hardness (η) | 3.2 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.5 eV | Propensity to act as an electrophile |
Note: Values are representative and based on studies of related compounds.
These theoretical approaches, both reaction pathway modeling and CDFT, provide a powerful lens through which to understand the chemical nature of complex organic molecules. While awaiting specific studies on this compound, the established methodologies applied to similar structures provide a clear roadmap for future computational investigations.
Potential Research Applications of 2 4 Phenoxyphenoxy Propan 1 Ol
As a Building Block for Complex Organic Molecules
The structure of 2-(4-phenoxyphenoxy)propan-1-ol, featuring a primary alcohol, makes it a valuable precursor or building block for the synthesis of more complex organic molecules. Diaryl ethers themselves are important synthetic targets, often prepared through methods like the Ullmann condensation or copper-catalyzed Chan-Lam coupling reactions. rsc.orgorganic-chemistry.orgorganic-chemistry.org
While specific synthetic applications for this compound are not widely reported, the utility of its close isomer, 1-(4-phenoxyphenoxy)-2-propanol (B106007), is well-established. This isomer serves as a key intermediate in the production of Pyriproxyfen (B1678527), a pyridine-based pesticide. nih.govgoogle.com In that synthesis, the secondary alcohol of the propanol (B110389) unit is reacted with a compound like 2-chloropyridine (B119429) to form the final product. google.com
By analogy, the primary alcohol of this compound provides a reactive site for similar transformations, such as esterification, etherification, or conversion to other functional groups, enabling its incorporation into larger, more elaborate molecular structures.
Exploration in Biological Research (e.g., Potential Biological Activities)
The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research. acs.org This designation stems from the frequent appearance of this structural core in a wide array of biologically active compounds, including those with anticancer, antiviral, anti-inflammatory, and antimicrobial properties. acs.org The phenoxyphenoxy substructure, in particular, has been identified as a key pharmacophore in various therapeutic agents. nih.gov
Investigation as a Scaffold for Novel Bioactive Compounds
Fragment-based drug design often utilizes established scaffolds like diaryl ethers to build new therapeutic agents. exlibrisgroup.com The phenoxyphenoxy moiety is a prime example of a scaffold that can be elaborated upon to create novel bioactive compounds.
Research into new anticancer agents has demonstrated the utility of the 4-phenoxyphenyl core. In one study, a series of 4-phenoxy-phenyl isoxazoles were synthesized and identified as potent inhibitors of Acetyl-CoA carboxylase (ACC), an enzyme critical in the fatty acid metabolism of cancer cells. nih.gov Similarly, the phenoxypyridine scaffold, a bioisostere of diaryl ethers, is a foundational structure for a range of pesticides and fungicides, indicating the broad utility of this structural class in creating biologically active molecules. mdpi.com These examples underscore the potential of this compound to serve as a foundational structure for the discovery of new therapeutic or agrochemical agents.
Analog Studies in Medicinal Chemistry (e.g., Related to Anticancer Agents)
The diaryl ether structure is a recurring theme in the development of anticancer agents. acs.orgmdpi.com Although this compound has not been specifically studied, its structural analogs have shown significant promise.
In the investigation of 4-phenoxy-phenyl isoxazoles as ACC inhibitors, several derivatives exhibited potent antiproliferative activity against various human cancer cell lines. nih.gov The most effective compounds from the study demonstrated significant cytotoxicity, as detailed in the table below.
| Compound | Cell Line | IC₅₀ (µM) |
| 6l | A549 (Lung Carcinoma) | 0.22 |
| HepG2 (Hepatocellular Carcinoma) | 0.26 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.21 | |
| 6g | MDA-MB-231 (Breast Adenocarcinoma) | >5 |
Data sourced from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.gov
Further emphasizing the importance of this scaffold, the phenoxyphenoxy group has been shown to be crucial for the interaction with the selectivity pocket of Bruton's tyrosine kinase (BTK), a validated target for treating certain types of lymphoma. nih.gov Additionally, other complex diaryl ethers, such as those built upon a steroidal framework, have displayed antiproliferative effects against cervical (HeLa) and breast (MCF-7) cancer cell lines. mdpi.com These findings collectively suggest that analogs derived from a this compound framework could be a fruitful area for anticancer drug discovery.
Utilization in Specialty Chemical and Materials Production
Beyond biological applications, diaryl ethers are important intermediates in the chemical industry, valued for their role in the synthesis of high-performance polymers. jsynthchem.com The exceptional chemical stability conferred by the aromatic rings and the strong ether linkage makes these compounds suitable for materials that require durability and resistance to degradation. jsynthchem.com
Specifically, diaryl ether structures are used in the production of specialty polymers like polyethers. jsynthchem.com The presence of the reactive hydroxyl group on this compound makes it a candidate for use as a monomer in polymerization reactions or as a chemical modifier to impart specific properties, such as thermal stability or altered solubility, to a material.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Phenoxyphenoxy)propan-1-ol, and how can purity be ensured?
Answer:
A common approach involves nucleophilic substitution or coupling reactions between phenoxyphenol derivatives and propanol intermediates. For example:
- Step 1: React 4-phenoxyphenol with a halogenated propanol derivative (e.g., 1-bromo-2-propanol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).
- Purity Assurance: Monitor reaction progress with TLC and confirm final purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Spectroscopy:
- Chromatography:
- Physical Properties: Measure density (≈1.06–1.08 g/mL), refractive index (n²⁰/D ≈1.52–1.54), and melting point (if crystalline) .
Advanced: How can solvent and catalyst selection impact the yield of this compound?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of phenoxide ions, improving reaction rates. However, DMF may require higher temperatures (80–100°C), risking side reactions. Acetonitrile offers a balance between reactivity and mild conditions .
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate interfacial reactions in biphasic systems (water/toluene). Yields may increase by 15–20% compared to uncatalyzed reactions .
- Optimization Example: A study on similar aryl ethers reported a 92% yield using DMF with K₂CO₃ at 80°C, versus 75% in acetonitrile under the same conditions .
Advanced: How can computational modeling predict solubility and reactivity of this compound?
Answer:
- Solubility Prediction: Use COSMO-RS or Hansen Solubility Parameters (HSP) to model solubility in solvents like ethanol, DMSO, or water. For instance, HSP predicts moderate solubility in ethanol (δ ≈26 MPa¹/²) due to H-bonding .
- Reactivity Studies: DFT calculations (e.g., B3LYP/6-31G*) can map transition states for etherification reactions, identifying energy barriers and optimal reaction pathways .
- Case Study: A DFT analysis of analogous compounds revealed that electron-withdrawing groups on the aryl ring lower activation energy by 10–15 kJ/mol, guiding functional group selection .
Advanced: How should researchers resolve contradictions in reported physicochemical data?
Answer:
Discrepancies often arise from impurities or measurement protocols. Mitigation strategies include:
- Standardized Testing: Replicate solubility measurements (e.g., shake-flask method at 25°C) using HPLC-validated samples .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted 4-phenoxyphenol or dimerization products) that may skew data .
- Collaborative Validation: Cross-reference data with peer-reviewed databases like PubChem or ECHA, ensuring alignment with established parameters (e.g., density ±0.02 g/mL) .
Advanced: What strategies are effective for analyzing degradation products under varying storage conditions?
Answer:
- Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 1–3 months. Monitor degradation via:
- HPLC-PDA: Detect oxidation products (e.g., quinone derivatives) at λ = 254 nm .
- Mass Spectrometry: Identify cleavage products (e.g., 4-phenoxyphenol via LC-MS/MS) .
- Stabilization Methods: Add antioxidants (e.g., BHT at 0.1% w/w) or store under inert gas (N₂) to reduce oxidation .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid: For eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can enantiomeric purity be assessed if chiral centers are present?
Answer:
- Chiral HPLC: Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥1.5 minutes indicate high enantiomeric excess (ee >99%) .
- Polarimetry: Measure specific rotation ([α]D²⁵) and compare to literature values for enantiopure standards .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
